molecular formula C31H29ClN4O5 B12064487 2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol

2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol

Cat. No.: B12064487
M. Wt: 573.0 g/mol
InChI Key: CXZJWEIBSTWESH-UHFFFAOYSA-N
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Description

2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a purine base, a chlorinated substituent, and a methoxyphenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the purine base with bis(4-methoxyphenyl)phenylmethanol under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the purine base or the chlorinated substituent, potentially leading to dechlorinated or hydrogenated products.

    Substitution: The chlorine atom in the purine base can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dechlorinated or hydrogenated compounds.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving purine metabolism.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Properties

IUPAC Name

2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29ClN4O5/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)40-17-26-25(37)16-27(41-26)36-19-35-28-29(32)33-18-34-30(28)36/h3-15,18-19,25-27,37H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZJWEIBSTWESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=CN=C6Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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